molecular formula C11H15NO3 B2964419 N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide CAS No. 1396747-81-1

N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide

Cat. No.: B2964419
CAS No.: 1396747-81-1
M. Wt: 209.245
InChI Key: RFTWZCFGAOUGKW-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a furan-2-yl moiety, a hydroxypropyl chain, and a cyclopropane ring linked to a carboxamide group. Cyclopropane carboxamides are notable for their conformational rigidity, which often enhances binding affinity in biological systems, and their synthetic versatility in medicinal chemistry .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(14,9-3-2-6-15-9)7-12-10(13)8-4-5-8/h2-3,6,8,14H,4-5,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTWZCFGAOUGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CC1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide typically involves the reaction of furan derivatives with cyclopropanecarboxylic acid derivatives. One common method is the condensation reaction between 2-furanmethanol and cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and typically requires a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Cyclopropanecarboxamides with Aromatic Substituents

a. Fluorinated Aryl Derivatives

  • (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide
    • Structural Features : Contains a fluorophenyl group and a pyridinyl substituent.
    • Key Differences : The fluorinated aromatic groups enhance lipophilicity and metabolic stability compared to the furan-based target compound. Pyrimidine and pyridine rings may facilitate π-π stacking interactions in enzyme binding pockets .
    • Implications : Fluorinated analogs are often prioritized in drug design for improved bioavailability and target selectivity.

b. Furan-2-yl vs. Chromone Derivatives

  • 7-Hydroxy-2-(2-hydroxypropyl)-5-methyl chromone
    • Structural Features : A chromone core (benzopyran-4-one) with hydroxypropyl and methyl groups.
    • Key Differences : Chromones lack the cyclopropane ring but share hydroxylated alkyl chains. The chromone’s conjugated system may confer antioxidant or anti-inflammatory activity, whereas the cyclopropane in the target compound likely enhances steric constraints .

Substituent Variations on the Cyclopropane Ring

a. Hydroxyalkyl vs. Isopropyl Groups

  • (1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide Structural Features: A hydroxymethyl group and bulky isopropyl substituent on the cyclopropane. In contrast, the hydroxypropyl group in the target compound may enhance solubility and hydrogen-bonding capacity .

b. Diastereomeric Configurations

  • The (1R,3S) configuration in the above compound demonstrates how stereochemistry influences crystal packing and intermolecular interactions. The target compound’s stereochemical arrangement (if resolved) could similarly affect its physicochemical and biological properties .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Aromatic Substituent Alkyl/Hydroxy Chain Key Features
Target Compound C₁₄H₁₇NO₃ Furan-2-yl 2-Hydroxypropyl Cyclopropane, carboxamide
(1R,2S)-Fluorophenyl-pyridinyl analog C₂₀H₁₉F₂N₃O₂ 3-Fluorophenyl, pyridine Methylpyrimidinyl-oxymethyl Fluorination, lipophilicity
(1R,3S)-Hydroxymethyl-isopropyl analog C₁₀H₁₉NO₂ None Hydroxymethyl, isopropyl Stereochemical rigidity

Biological Activity

N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Overview of the Compound

This compound features a unique structural composition combining a furan ring, a hydroxypropyl group, and a cyclopropanecarboxamide moiety. These structural elements contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.

The synthesis of this compound typically involves the reaction of furan derivatives with cyclopropanecarboxylic acid derivatives. A common method includes the condensation reaction between 2-furanmethanol and cyclopropanecarboxylic acid chloride, often in the presence of bases like triethylamine under anhydrous conditions with dichloromethane as a solvent.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. For instance, studies have shown that compounds with similar furan structures can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. The furan ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activity related to cancer cell proliferation. Preliminary assays have indicated significant cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate the specific pathways involved.

Root Growth Inhibition

A related study examined the root growth-inhibitory activity of compounds structurally similar to this compound. At a concentration of 5.0×1055.0\times 10^{-5} M, certain derivatives demonstrated up to 76% inhibition of root growth in rape seedlings, suggesting potential applications in agricultural pest management .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The furan ring's electron-rich nature allows it to form π-π interactions with aromatic amino acids in proteins, while the hydroxypropyl group can establish hydrogen bonds with various biomolecules. These interactions may lead to alterations in enzyme activity or receptor modulation, contributing to its observed biological effects.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Furan-2-carboxamideLacks hydroxypropyl and cyclopropane groupsLimited antimicrobial activity
CyclopropanecarboxamideContains cyclopropane moiety but lacks furan ringModerate biological activity
N-(2-(furan-2-yl)-3,4''-bipyridin)Contains bipyridine structure alongside furanNotable anticancer properties

This compound stands out due to its combination of structural elements that impart specific chemical and biological properties not observed in the similar compounds listed above.

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